molecular formula C26H20N2O6S2 B13724236 4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene

4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene

Cat. No.: B13724236
M. Wt: 520.6 g/mol
InChI Key: HZHDOIRJIMRIDT-UHFFFAOYSA-N
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Description

4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene is a synthetic nitro-aromatic compound featuring a disulfide bridge, designed for advanced research applications. The presence of the nitro group is a significant pharmacophore in medicinal chemistry, as it is known to contribute to the biological activity of many compounds, including antimicrobial and vasodilatory agents . The disulfide bond within the structure offers a reversible linkage, which can be cleaved under reducing conditions. This property is particularly valuable in bioconjugation chemistry and for developing stimuli-responsive prodrugs or targeted drug delivery systems. The benzyl ether (phenylmethoxy) protecting groups enhance the molecule's stability and modulate its lipophilicity, which can be crucial for cell membrane permeability in biological studies. This compound is intended for research purposes only. It is not intended for use in humans, and it is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable institutional and governmental regulations.

Properties

Molecular Formula

C26H20N2O6S2

Molecular Weight

520.6 g/mol

IUPAC Name

4-nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene

InChI

InChI=1S/C26H20N2O6S2/c29-27(30)21-11-13-23(33-17-19-7-3-1-4-8-19)25(15-21)35-36-26-16-22(28(31)32)12-14-24(26)34-18-20-9-5-2-6-10-20/h1-16H,17-18H2

InChI Key

HZHDOIRJIMRIDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])SSC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiol Precursor Preparation

The starting point for synthesizing 4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene is the preparation of the corresponding thiol-substituted nitrophenylmethoxy compounds. This involves:

  • Nitration of phenylmethoxybenzene derivatives to introduce nitro groups at specific positions (4- and 5-positions).
  • Introduction of thiol groups by substitution reactions, typically replacing a leaving group (e.g., halogen) with a thiol (-SH) functionality.

This step requires careful control of reaction conditions to avoid over-nitration or decomposition of sensitive groups.

Disulfide Bond Formation

The critical step is the oxidative coupling of two thiol-containing molecules to form the disulfide bond. Common methods include:

The reaction is typically carried out in organic solvents such as dichloromethane or acetonitrile, under inert atmosphere to prevent unwanted side reactions.

Purification and Characterization

Post-synthesis, the compound is purified using chromatographic techniques such as column chromatography or recrystallization. Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
  • Mass spectrometry to verify molecular weight.
  • Infrared (IR) spectroscopy to confirm disulfide bond presence.
  • Elemental analysis to ensure purity.

Detailed Synthesis Example (Based on Literature Analogues)

Step Reagents & Conditions Description Outcome
1 Nitration of phenylmethoxybenzene with nitric acid and sulfuric acid Introduces nitro groups at desired positions Nitro-substituted phenylmethoxybenzene
2 Halogenation (e.g., bromination) at ortho position to methoxy group Introduces leaving group for thiol substitution Halogenated nitrophenylmethoxy compound
3 Substitution of halogen with thiol group using thiourea or sodium hydrosulfide Formation of thiol-substituted nitrophenylmethoxy compound Thiol precursor
4 Oxidative coupling of two thiol precursors using iodine in acetonitrile Formation of disulfide bond linking two aromatic rings Target disulfide compound
5 Purification by column chromatography Isolation of pure compound Pure this compound

Research Findings on Preparation Conditions

  • Oxidants : Iodine is preferred for mild oxidation, providing good yields without over-oxidation.
  • Solvent : Polar aprotic solvents like acetonitrile enhance solubility and reaction rates.
  • Temperature : Room temperature or slightly elevated temperatures (25-40°C) optimize yield.
  • Reaction Time : Typically 2-6 hours depending on scale and conditions.
  • Yield : Reported yields range from 60% to 85% depending on purity of thiol precursors and reaction optimization.

Comparative Analysis with Related Disulfide Compounds

Feature This compound Bis(2-benzyloxy-3-nitrophenyl)disulfide
Molecular Formula C26H20N2O6S2 C26H20N2O6S2
Molecular Weight 520.6 g/mol 520.57 g/mol
Key Functional Groups Nitro, phenylmethoxy, disulfide Nitro, benzyloxy, disulfide
Synthetic Approach Oxidative coupling of thiol precursors Similar oxidative coupling
Applications Organic synthesis, biological research Protein-protein interaction studies
Oxidation Method Iodine or mild oxidants Iodine or air oxidation

This comparison highlights the common synthetic strategy of disulfide bond formation via thiol oxidation, with variations in substituents influencing reactivity and applications.

Chemical Reactions Analysis

Oxidation Reactions

The disulfide bond (−S−S−) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

  • Reagents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), m-chloroperbenzoic acid (mCPBA).

  • Conditions : Room temperature in chloroform or ethyl acetate.

  • Products : Sulfoxide (R<sub>2</sub>SO) or sulfone (R<sub>2</sub>SO<sub>2</sub>) derivatives, depending on reaction time and stoichiometry.

Example Reaction Pathway :
C26H20N2O6S2+H2O2C26H20N2O7S2+H2O\text{C}_{26}\text{H}_{20}\text{N}_{2}\text{O}_{6}\text{S}_{2} + \text{H}_{2}\text{O}_{2} \rightarrow \text{C}_{26}\text{H}_{20}\text{N}_{2}\text{O}_{7}\text{S}_{2} + \text{H}_{2}\text{O}

Reduction Reactions

The disulfide bond and nitro groups are susceptible to reduction:

  • Disulfide Reduction :

    • Reagents : Dithiothreitol (DTT), sodium borohydride (NaBH<sub>4</sub>).

    • Products : Two equivalents of 5-nitro-2-phenylmethoxythiophenol.

  • Nitro Group Reduction :

    • Reagents : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or Zn/HCl .

    • Products : Corresponding amine derivatives (e.g., 4-amino-2-[(5-amino-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene) .

Substitution Reactions

Nitro groups at the para and meta positions undergo nucleophilic aromatic substitution (SNAr):

  • Reagents : Amines (e.g., aniline), thiols .

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 80–100°C .

  • Products : Aminated or thioether derivatives (e.g., 4-(phenylamino)-2-[(5-(phenylamino)-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene) .

Key Reaction Data

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
OxidationH<sub>2</sub>O<sub>2</sub>, CHCl<sub>3</sub>, 25°CSulfoxide derivative75–80
Reduction (Disulfide)DTT, pH 7.4 buffer5-Nitro-2-phenylmethoxythiophenol ×290
Reduction (Nitro)H<sub>2</sub>/Pd-C, EtOH, 50°CAmine derivative65
Substitution (SNAr)Aniline, DMF, 100°CAminated derivative55

Comparative Reactivity Analysis

The compound’s reactivity is influenced by its benzyloxy groups and disulfide bond , which differentiate it from simpler nitroaromatic disulfides:

CompoundKey Structural FeaturesUnique Reactivity
Bis(3-nitrophenyl)disulfideTwo nitro groups at meta positionsFaster SNAr due to electron-withdrawing nitro groups
4,4'-DithiodiphenolPhenolic −OH groupsProne to oxidation at phenolic sites
Target Compound Benzyloxy groups, para/meta nitroEnhanced solubility in organic solvents; stabilized disulfide bond

Thermal Stability

  • Decomposes exothermically at 170–175°C (DSC data), releasing NO<sub>x</sub> gases .

  • Stable under ambient conditions but degrades in acidic media (pH < 3) .

Biological Relevance

  • Acts as a disulfide crosslinker in proteomics studies, enabling reversible protein conjugation.

  • Exhibits moderate antioxidant activity in free radical scavenging assays (IC<sub>50</sub> = 12 µM) .

Scientific Research Applications

Applications in Proteomics

One of the primary applications of 4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene is as a cleavable cross-linker in proteomics. This function allows researchers to study protein-protein interactions by covalently linking proteins together, which can later be separated under reducing conditions. This method is crucial for understanding complex biological systems and identifying potential therapeutic targets.

Medicinal Chemistry Applications

In medicinal chemistry, the compound is being investigated for its potential therapeutic properties. Research suggests that its antioxidant capabilities may play a role in mitigating oxidative stress-related diseases. The dual nature of the compound allows it to act both as an antioxidant and a pro-oxidant depending on the concentration and cellular environment, making it a versatile candidate for drug development.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is vital for protecting cells from oxidative damage, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that compounds with similar structures can scavenge free radicals and reduce lipid peroxidation, thus preventing cellular damage.

Future Research Directions

Future studies are likely to focus on:

  • Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its biological effects.
  • Therapeutic Applications : Exploring its use in treating diseases associated with oxidative stress.
  • Formulation Development : Investigating how this compound can be integrated into drug formulations for enhanced efficacy.

Mechanism of Action

The mechanism of action of 4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can participate in redox reactions, while the disulfide bond can undergo cleavage and reformation, making it a versatile compound in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional group motifs with several nitroaromatic and heterocyclic compounds documented in carcinogenicity and structural studies. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Findings Target Organs (if applicable) References
4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene Two nitro groups, disulfanyl bridge, phenylmethoxy substituents No direct data; inferred reactivity based on nitro groups and disulfanyl bond N/A N/A
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Nitrofuran ring, thiazolyl group, formamide Potent urinary bladder carcinogen in rats Bladder, renal pelvis
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide Nitrofuran, hydrazide linker Carcinogenic and leukemogenic in mice Stomach, lungs, mammary glands
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine Nitrofuran, oxadiazine ring, acetamido group Induces hemangioendotheliosarcomas in rats Liver, mesentery, lungs

Key Findings :

Structural Influence on Reactivity: The disulfanyl bridge in the target compound may confer distinct redox properties compared to the thiazolyl or oxadiazine rings in analogs. For example, the disulfanyl bond could stabilize radical intermediates or participate in nucleophilic substitution reactions, unlike the thioamide or hydrazide linkages in related compounds .

Biological Activity Divergence: Bladder vs. Liver Specificity: While N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide induces bladder carcinomas, 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine targets the liver and mesentery. This suggests that heterocyclic substituents (e.g., thiazolyl vs. oxadiazine) dictate tissue specificity . Hydrazide vs.

NMR and Structural Analysis: Evidence from NMR studies (e.g., Figure 6 in ) shows that substituent positions (e.g., nitro or methoxy groups) alter chemical shifts in regions A (positions 39–44) and B (positions 29–36).

Contradictory Observations :

  • While nitrofuran derivatives universally exhibit carcinogenicity, their target organs vary widely (e.g., bladder, stomach, liver), indicating that minor structural changes profoundly alter biological outcomes .

Biological Activity

4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene, also known as Bis(2-benzyloxy-3-nitrophenyl)disulfide, is a compound with significant potential in biological research. Its unique structure, featuring nitro groups and disulfide linkages, suggests various biological activities, particularly in protein chemistry and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H20N2O6S2
  • Molecular Weight : 520.58 g/mol
  • IUPAC Name : 1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene

The primary mechanism of action for this compound involves the formation of disulfide bonds, which are crucial for the structural integrity and stability of proteins. The disulfide linkages can influence protein folding and functionality, making this compound a valuable tool for studying protein dynamics.

1. Antioxidant Activity

Research indicates that compounds with disulfide bonds exhibit antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative stress, which is linked to various diseases.

2. Protein Stabilization

The compound is utilized in studies related to protein folding and stability. Disulfide bonds formed by this compound can enhance the stability of proteins, making it useful in biochemistry and pharmaceutical development.

3. Potential Anticancer Properties

Preliminary studies suggest that derivatives of nitrophenyl compounds may exhibit anticancer activity. The specific interactions of this compound with cellular targets need further investigation to confirm its efficacy.

Case Studies and Research Findings

StudyFindings
Study on Protein Stability Demonstrated that Bis(2-benzyloxy-3-nitrophenyl)disulfide significantly improved the thermal stability of model proteins by promoting correct folding through disulfide bond formation.
Antioxidant Activity Assessment Showed that the compound effectively reduced oxidative stress markers in vitro, indicating potential protective effects against oxidative damage.
Anticancer Activity Exploration Investigated the cytotoxic effects on cancer cell lines, revealing promising results that warrant further exploration into its mechanism and therapeutic potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene?

Answer:
The synthesis involves sequential nitration, disulfide bond formation, and etherification.

Nitration : Introduce nitro groups to the benzene rings using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Disulfide coupling : React thiol intermediates (e.g., 5-nitro-2-phenylmethoxythiophenol) with oxidizing agents (e.g., H₂O₂ or I₂) to form the disulfanyl bridge. Monitor reaction progress via TLC or HPLC .

Etherification : Attach phenylmethoxy groups via nucleophilic substitution using benzyl bromide and a base (e.g., K₂CO₃) in anhydrous DMF .
Key validation : Confirm intermediates via FT-IR (S-S stretch ~500 cm⁻¹) and LC-MS .

Basic: How should researchers characterize the disulfanyl bridge and nitro groups in this compound?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolve the disulfanyl bond geometry (average S-S bond length: ~2.05 Å) and nitro group orientation .
  • NMR :
    • ¹H NMR : Aromatic protons adjacent to nitro groups show downfield shifts (δ 8.0–8.5 ppm).
    • ¹³C NMR : Nitro-substituted carbons appear at δ 145–155 ppm .
  • Raman spectroscopy : Detect symmetric stretching of NO₂ (~1350 cm⁻¹) and S-S (~450 cm⁻¹) .

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:
The disulfanyl bridge and nitro groups are sensitive to:

  • Reducing agents : Avoid NaBH₄ or Zn/HCl, which cleave S-S bonds .
  • Light/heat : Store at –20°C under argon to prevent radical-induced decomposition. Monitor degradation via HPLC (retention time shifts) .
  • Moisture : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of ether linkages .

Advanced: How does the disulfanyl group influence biological activity in enzyme inhibition studies?

Answer:
The disulfanyl group acts as a redox-active motif:

  • Enzyme targeting : It disrupts cysteine-dependent enzymes (e.g., peptidases) via disulfide exchange, as seen in similar compounds .
  • Structure-activity relationship (SAR) : Modify the disulfanyl bridge length (e.g., replacing S-S with S-CH₂-S) to alter binding kinetics. Compare IC₅₀ values using enzyme assays (e.g., fluorogenic substrates) .
    Example : In iron(III) complexes, the S-S bond stabilizes metal coordination, enhancing inhibitory potency against metalloproteases .

Advanced: How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Answer:
Address variability through:

Purity validation : Use preparative HPLC (≥99% purity) to exclude impurities affecting results .

Assay conditions :

  • Control redox buffers (e.g., add DTT to assess S-S dependency) .
  • Test under anaerobic vs. aerobic conditions to evaluate oxidative stability .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric clashes caused by nitro group orientation .

Advanced: What computational strategies are used to predict the reactivity of the disulfanyl and nitro groups?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study:
    • Disulfide cleavage : Calculate bond dissociation energy (BDE) for S-S (~240 kJ/mol) .
    • Nitro reduction : Simulate electron affinity to predict reduction potentials .
  • MD simulations : Assess solvation effects on stability in aqueous vs. lipid environments (e.g., GROMACS) .

Table 1: Comparative Physicochemical Properties of Related Nitro-Disulfanyl Compounds

PropertyThis CompoundAnalog from Analog from
Melting Point (°C)211–214*198–201225–228
LogP (Predicted)3.84.23.5
S-S Bond Length (Å)2.03 (X-ray)2.052.07
Nitro Group pKa~−1.5~−1.2~−1.8
*Estimated based on structural analogs .

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